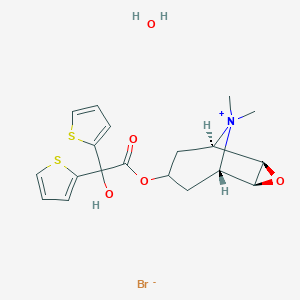
Procarbazinhydrochlorid
Übersicht
Beschreibung
Procarbazine hydrochloride is a chemotherapy medication primarily used for the treatment of Hodgkin’s lymphoma and certain brain cancers such as glioblastoma multiforme . It belongs to the class of alkylating agents, which are known for their ability to add alkyl groups to many electronegative groups under conditions present in cells . This compound is often used in combination with other chemotherapeutic agents to enhance its efficacy .
Wissenschaftliche Forschungsanwendungen
Procarbazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used to study the mechanisms of alkylation and the effects of alkylating agents on DNA.
Biology: Researchers use it to investigate the cellular responses to DNA damage and repair mechanisms.
Wirkmechanismus
The precise mechanism of action of procarbazine hydrochloride is not fully understood. it is believed to exert its effects by inhibiting the synthesis of DNA, RNA, and proteins . This inhibition is thought to occur through the transmethylation of methionine into transfer RNA, which disrupts the normal function of these macromolecules . Additionally, procarbazine hydrochloride may directly damage DNA through alkylation, leading to cell death .
Similar Compounds:
Chlormethine: Another alkylating agent used in combination with procarbazine hydrochloride for treating Hodgkin’s lymphoma.
Vincristine: Often used alongside procarbazine hydrochloride in chemotherapeutic regimens.
Lomustine: Used in combination with procarbazine hydrochloride for treating brain cancers.
Uniqueness: Procarbazine hydrochloride is unique in its ability to inhibit the synthesis of DNA, RNA, and proteins through transmethylation, a mechanism not commonly seen in other alkylating agents . This unique mechanism makes it a valuable component of combination chemotherapy regimens, enhancing the overall efficacy of cancer treatment .
Safety and Hazards
Procarbazine hydrochloride is considered hazardous . It can cause serious side effects including diarrhea, numbness, burning pain, confusion, hallucinations, problems with vision or speech, trouble with walking or daily activities, feeling unsteady, loss of balance or coordination, tremors, seizure, cough, chest pain, trouble breathing, blisters or ulcers in your mouth, red or swollen gums, trouble swallowing, bloody or tarry stools, coughing up blood or vomit that looks like coffee grounds, liver problems, and low blood cell counts . It is also known to be very toxic if swallowed, irritating to skin, and can cause serious damage to eyes .
Biochemische Analyse
Biochemical Properties
Procarbazine hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary actions is the inhibition of protein, RNA, and DNA synthesis. Procarbazine hydrochloride inhibits the transmethylation of methyl groups of methionine into transfer RNA (t-RNA), which is crucial for protein synthesis . This inhibition leads to the cessation of protein synthesis and consequently affects DNA and RNA synthesis. Additionally, procarbazine hydrochloride may directly alkylate and methylate DNA, causing chromosomal breaks and interfering with the replication process .
Cellular Effects
Procarbazine hydrochloride exerts profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the synthesis of essential macromolecules such as proteins, RNA, and DNA. This inhibition disrupts cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that procarbazine hydrochloride can cause a reduction in leukocytes, platelets, and neutrophils, leading to increased susceptibility to infections . Furthermore, it has been observed to induce apoptosis (programmed cell death) in cancer cells, thereby contributing to its antineoplastic effects .
Molecular Mechanism
The molecular mechanism of procarbazine hydrochloride involves several key processes. It is metabolized primarily in the liver and kidneys, where it undergoes auto-oxidation to form an azo derivative with the release of hydrogen peroxide . This azo derivative isomerizes to the hydrazone, which, upon hydrolysis, splits into a benzylaldehyde derivative and methylhydrazine . Procarbazine hydrochloride inhibits DNA, RNA, and protein synthesis by inhibiting the transmethylation of methionine into transfer RNA . Additionally, it may directly damage DNA through alkylation, leading to chromosomal breaks and interference with the replication process .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of procarbazine hydrochloride change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Procarbazine hydrochloride is rapidly and completely absorbed, with a half-life of approximately 10 minutes . It is metabolized primarily in the liver and kidneys, and its degradation products include hydrogen peroxide, benzylaldehyde, and methylhydrazine . Long-term studies have shown that procarbazine hydrochloride can induce genotoxic effects, such as chromosomal breaks and mutations, which may persist even after the cessation of treatment .
Dosage Effects in Animal Models
The effects of procarbazine hydrochloride vary with different dosages in animal models. Studies have shown that higher doses of procarbazine hydrochloride can lead to increased toxicity and adverse effects. In MutaMouse transgenic rodents, oral exposure to procarbazine hydrochloride at doses of 6.25, 12.5, and 25 mg/kg/day for 28 consecutive days resulted in significant dose-related induction of micronuclei in both immature and mature erythrocytes . Additionally, elevated mutant frequencies were observed in bone marrow and blood samples collected after treatment, indicating the genotoxic potential of procarbazine hydrochloride .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of procarbazine hydrochloride involves the reaction of 1-methyl-2-(p-isopropylcarbamoyl)benzylhydrazine with hydrochloric acid . The process typically requires precise control of temperature and pH to ensure the correct formation of the hydrochloride salt.
Industrial Production Methods: In industrial settings, the production of procarbazine hydrochloride is scaled up using similar synthetic routes but with enhanced control mechanisms to ensure purity and yield. The process involves the use of large reactors and continuous monitoring of reaction conditions to maintain consistency .
Analyse Chemischer Reaktionen
Types of Reactions: Procarbazine hydrochloride undergoes several types of chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: The compound can be reduced under specific conditions to yield various hydrazine derivatives.
Substitution: It can undergo substitution reactions where the hydrazine group is replaced by other functional groups.
Major Products Formed: The major products formed from these reactions include azo derivatives, hydrazones, and benzylaldehyde derivatives .
Eigenschaften
IUPAC Name |
4-[(2-methylhydrazinyl)methyl]-N-propan-2-ylbenzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O.ClH/c1-9(2)15-12(16)11-6-4-10(5-7-11)8-14-13-3;/h4-7,9,13-14H,8H2,1-3H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DERJYEZSLHIUKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)CNNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O.ClH, C12H20ClN3O | |
| Record name | PROCARBAZINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20952 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
671-16-9 (Parent) | |
| Record name | Procarbazine hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000366701 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3021190 | |
| Record name | Procarbazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Procarbazine hydrochloride is a white to pale yellow crystalline powder with a slight odor. Acid to litmus. (NTP, 1992) | |
| Record name | PROCARBAZINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20952 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
greater than or equal to 100 mg/mL at 70.7 °F (NTP, 1992) | |
| Record name | PROCARBAZINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20952 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS RN |
366-70-1 | |
| Record name | PROCARBAZINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20952 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Procarbazine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=366-70-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Procarbazine hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000366701 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Procarbazine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77213 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Procarbazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Procarbazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.072 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROCARBAZINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XH0NPH5ZX8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
433 °F (decomposes) (NTP, 1992) | |
| Record name | PROCARBAZINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20952 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















